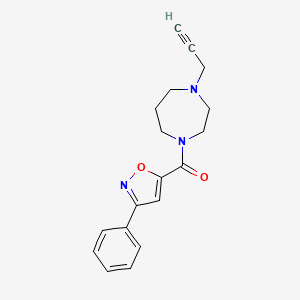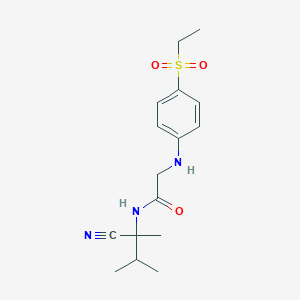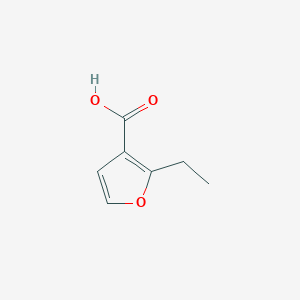
2-Ethylfuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylfuran-3-carboxylic acid is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with an ethyl group at the second position and a carboxylic acid group at the third position.
作用机制
Target of Action
The primary targets of 2-Ethylfuran-3-carboxylic acid are currently not well-defined in the literature. This compound is a derivative of furan, a heterocyclic organic compound, and carboxylic acid. The specific biological targets of this compound may depend on its chemical structure and the biological context in which it is introduced .
Mode of Action
Carboxylic acids, in general, can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway through a multitude of side doors .
Pharmacokinetics
The proportion of the un-ionized form present, which determines the drug’s ability to cross a membrane, is determined by the environmental ph and the drug’s pka (acid dissociation constant) .
Result of Action
Carboxylic acids can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound .
生化分析
Biochemical Properties
It is known that carboxylic acids, such as 2-Ethylfuran-3-carboxylic acid, can participate in various biochemical reactions . They can act as weak acids, donating a proton and becoming a carboxylate anion in the process . This property allows them to interact with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Carboxylic acids can participate in various reactions at the molecular level. They can form esters, amides, and anhydrides, among other compounds . These reactions often involve the carboxyl group of the acid, which can act as a nucleophile or an electrophile
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 84-85 degrees Celsius This suggests that it is stable under normal laboratory conditions
Metabolic Pathways
Carboxylic acids can be involved in various metabolic pathways, including glycolysis and the citric acid cycle . They can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various mechanisms, including passive diffusion and active transport
Subcellular Localization
Carboxylic acids can be found in various subcellular compartments, depending on their specific properties and functions
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethylfuran-3-carboxylic acid can be synthesized through several methods:
Oxidation of 2-ethylfuran: This method involves the oxidation of 2-ethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound.
Grignard Reaction: Another method involves the reaction of 2-ethylfuran with a Grignard reagent followed by carbonation and subsequent acidification to produce the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions: 2-Ethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: It can be reduced to form corresponding alcohols or aldehydes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Ethylfuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of polymers, resins, and other industrial chemicals.
相似化合物的比较
2-Furoic Acid: Similar structure but lacks the ethyl group.
2,5-Furandicarboxylic Acid: Contains two carboxylic acid groups at positions 2 and 5.
2,5-Dimethylfuran: Contains methyl groups at positions 2 and 5 instead of carboxylic acid.
Uniqueness: 2-Ethylfuran-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
2-ethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNTJRDMKVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71088-82-9 |
Source


|
| Record name | 2-ethylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)
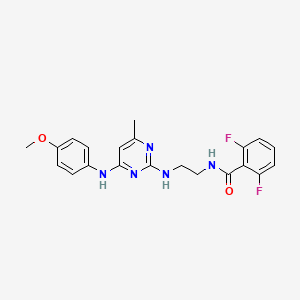
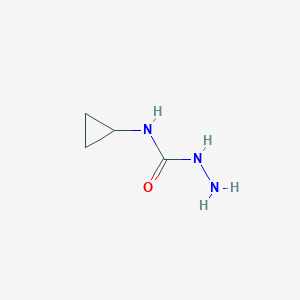
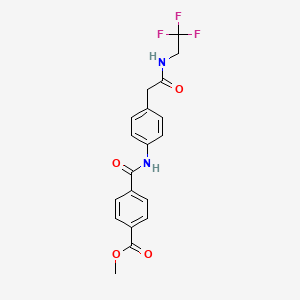
![2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol](/img/structure/B2441864.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2441869.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)
